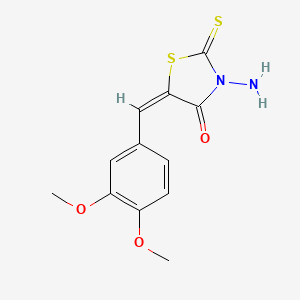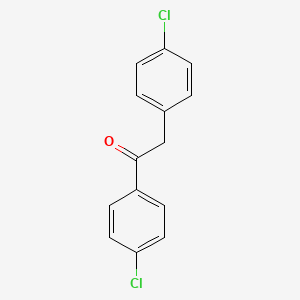
1,2-双(4-氯苯基)乙酮
描述
1,2-Bis(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C14H10Cl2O and its molecular weight is 265.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(4-chlorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-chlorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性:一项研究探讨了衍生自 4-氯苯酚(与 1,2-双(4-氯苯基)乙酮相关的先驱物)的化合物的合成,以及它对革兰氏阳性菌和革兰氏阴性菌的抗菌活性 (Wanjari, 2020).
环境影响和健康:与 1,2-双(4-氯苯基)乙酮相关的代谢物 DDE 的研究表明,它可能对以往妊娠中流产产生不利影响,强调了此类化合物对环境和健康的担忧 (Longnecker 等,2005).
固相萃取应用:一项研究调查了使用 TiO2 纳米管作为固相萃取吸附剂,以富集环境水样中的 DDT 及其代谢物,包括与 1,2-双(4-氯苯基)乙酮类似的化合物 (Zhou 等,2007).
细胞毒和致癌活性:在体外研究了 DDT 及其代谢物的细胞毒和致癌活性,这些代谢物与 1,2-双(4-氯苯基)乙酮密切相关,揭示了诱导小鼠胚胎细胞转化活性的不同水平 (Langenbach & Gingell,1975).
代谢研究:对小鼠中 DDT 及其代谢物代谢的研究重点研究了尿代谢物和涉及的途径,提供了对与 1,2-双(4-氯苯基)乙酮类似的化合物生物处理过程的见解 (Gold & Brunk,1982).
细胞色素 P-450 依赖性还原:一项研究重点关注 DDT 向 DDD 的酶促还原,证明了细胞色素 P-450 的参与以及硫醇对这一过程的刺激作用 (Kelner 等,1986).
环境污染源:一项调查土耳其农业土壤中 DDT 污染源的研究,由于它作为双粉灵中的杂质存在,突出了与此类化合物相关的持续环境问题 (Turgut 等,2012).
细菌生物降解:一项关于生物降解 DDT 及其脱氯产物的研究,包括与 1,2-双(4-氯苯基)乙酮在结构上相关的化合物,证明了铜绿假单胞菌在有氧条件下降解这些化合物的能力 (Gautam & Suresh,2009).
属性
IUPAC Name |
1,2-bis(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQWGTBCTHCERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343085 | |
| Record name | 1,2-Bis(4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51490-05-2 | |
| Record name | 1,2-Bis(4-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(4-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734050.png)
![7-(3-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734052.png)
![7-(3-chlorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734053.png)
![ethyl [4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl]imidoformate](/img/structure/B7734065.png)
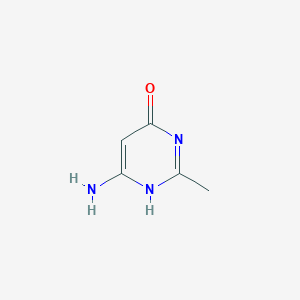

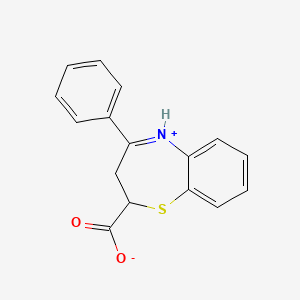
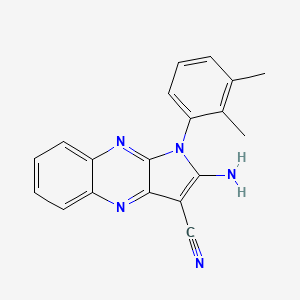
![2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7734095.png)
![2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7734106.png)
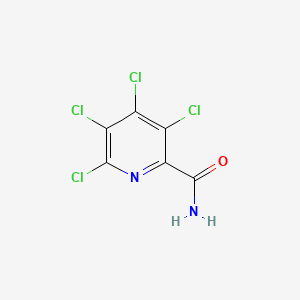
![methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B7734134.png)
